molecular formula C10H11N5O2 B11487404 Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-

Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-

Cat. No.: B11487404
M. Wt: 233.23 g/mol
InChI Key: QPHBBEZOUOYJHN-UHFFFAOYSA-N
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Description

N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a tetrazole ring, and an acetamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxyphenylamine, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Tetrazole Formation: The amine group reacts with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Acetylation: Finally, the tetrazole-substituted aniline undergoes acetylation with acetic anhydride to yield N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The tetrazole ring can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-[2-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE.

    Reduction: Formation of N-[2-METHOXY-4-AMINOPHENYL]ACETAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. Additionally, the methoxy and acetamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-METHOXY-4-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with a triazole ring instead of a tetrazole ring.

    N-[2-METHOXY-4-(1H-1,2,3,4-IMIDAZOL-1-YL)PHENYL]ACETAMIDE: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness

N-[2-METHOXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

N-[2-methoxy-4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C10H11N5O2/c1-7(16)12-9-4-3-8(5-10(9)17-2)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16)

InChI Key

QPHBBEZOUOYJHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N2C=NN=N2)OC

Origin of Product

United States

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